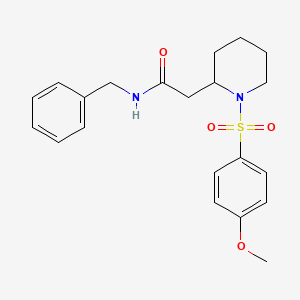

N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Studies :

- Patel and Agravat (2009) explored the synthesis of new pyridine derivatives, including structures related to N-benzyl-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. These compounds showed significant antibacterial activity (Patel & Agravat, 2009).

Enzyme Inhibitory Activities :

- Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio acetamide and evaluated their inhibitory potential against various enzymes. One compound demonstrated good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).

Synthesis of Biologically Active Derivatives :

- Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated against various enzymes, displaying promising activity (Khalid et al., 2014).

- Another study by Khalid (2012) also focused on synthesizing bioactive sulfonamides bearing the piperidine nucleus, which exhibited significant activities against acetylcholinesterase and butyrylcholinesterase (Khalid, 2012).

Antimalarial and COVID-19 Research :

- Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides, which included compounds similar to this compound. They also explored these compounds' potential utility against COVID-19 (Fahim & Ismael, 2021).

Anti-proliferation Studies :

- El‐Faham et al. (2014) prepared cyano oximino sulfonate derivatives, including structures with a piperidine moiety similar to this compound, which showed anti-proliferation effects on mouse fibroblast cells (El‐Faham et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a crucial role in carbohydrate metabolism and is a potential target for the treatment of type-2 diabetes .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target enzyme to modulate its activity . The presence of the piperidine ring and the methoxybenzenesulfonyl group could potentially influence the binding affinity of the compound to its target .

Biochemical Pathways

If we consider its potential target as glucokinase, it could influence the glycolysis pathway and glucose metabolism .

Pharmacokinetics

The presence of the piperidine ring and the methoxybenzenesulfonyl group could potentially influence its pharmacokinetic properties .

Result of Action

Based on the potential target, it could potentially influence glucose metabolism and have hypoglycemic effects .

Propiedades

IUPAC Name |

N-benzyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-27-19-10-12-20(13-11-19)28(25,26)23-14-6-5-9-18(23)15-21(24)22-16-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZFNSVMCWGTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)

![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)

![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2867012.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)